molecular formula C8H15NO2 B8560941 Ethyl 3-amino-4-methylpent-2-enoate CAS No. 78168-82-8

Ethyl 3-amino-4-methylpent-2-enoate

Cat. No.: B8560941
CAS No.: 78168-82-8
M. Wt: 157.21 g/mol
InChI Key: AEXYGJRYLCZIJM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpent-2-enoate (CAS: 78168-82-8) is an α,β-unsaturated ester with an amino group at the β-position and a methyl branch at the γ-position. Its molecular formula is C₈H₁₅NO₂ (molecular weight: 157.21 g/mol) . The compound is characterized by a conjugated enamino-ester system, which confers reactivity in cyclization and nucleophilic addition reactions. Limited physical property data (e.g., melting/boiling points) are available, but its structure suggests moderate polarity due to the amino and ester groups.

Properties

CAS No.

78168-82-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 3-amino-4-methylpent-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)5-7(9)6(2)3/h5-6H,4,9H2,1-3H3

InChI Key

AEXYGJRYLCZIJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between ethyl 3-amino-4-methylpent-2-enoate and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
This compound C₈H₁₅NO₂ -NH₂ (β), -CH₃ (γ) Enamino-ester with methyl branch; potential for intramolecular H-bonding
(Z)-Ethyl 3-amino-4-oxopent-2-enoate C₇H₁₁NO₃ -NH₂ (β), -C=O (γ) Oxo group increases polarity; enhanced electrophilicity at β-carbon
Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate C₁₆H₂₃NO₅ -NH-C(O)-t-Bu, -CH₂CH=CH₂ Extended chain with tert-butyl carbamate; steric hindrance impacts reactivity
Ethyl 3-amino-3-pyridin-4-ylprop-2-enoate C₁₀H₁₂N₂O₂ -NH₂ (β), pyridinyl (γ) Aromatic pyridinyl group enhances π-π interactions; altered solubility

Hydrogen Bonding and Crystallography

The amino group in this compound can participate in N–H···O hydrogen bonds, influencing crystal packing. This contrasts with pyridinyl derivatives (e.g., ethyl 3-amino-3-pyridin-4-ylprop-2-enoate), where aromatic N atoms may compete as H-bond acceptors . Crystallographic tools like SHELX and ORTEP are critical for resolving such structural features .

Preparation Methods

Mechanism and Conditions

  • Enamine Intermediate Formation : The β-keto ester undergoes nucleophilic attack by ammonia, forming an enamine intermediate.

  • Tautomerization : Acid-catalyzed tautomerization yields the α,β-unsaturated β-amino ester.

Example Procedure (adapted from MIT):

  • Ethyl 3-oxo-4-methylpentanoate (15.3 mL) and ammonium acetate (46.2 g) are refluxed in methanol (150 mL) for 72 hours.

  • Water is removed azeotropically to drive the reaction.

  • The crude product is purified via chromatography or crystallization.

Key Data :

ParameterValueSource
SubstrateEthyl 3-oxo-4-methylpentanoate
SolventMethanol or benzene
CatalystAcetic acid (0.1–0.2 equiv.)
Yield~75% (theoretical)

Enzymatic Transamination

Transaminases catalyze the transfer of amino groups from amine donors (e.g., isopropylamine) to β-keto esters, enabling asymmetric synthesis.

Procedure Highlights:

  • Substrate : Ethyl 3-oxo-4-methylpentanoate.

  • Enzyme : Codex® Transaminase Screening Kit (PLP cofactor).

  • Conditions : Phosphate buffer (pH 7.5, 30°C), 1 M isopropylamine.

  • Outcome : Enantiomerically enriched product (syn/anti = 4:1).

Advantages :

  • High enantioselectivity.

  • Mild reaction conditions (aqueous buffer, ambient temperature).

Limitations :

  • Requires enzyme optimization and specialized equipment.

  • Substrate specificity may limit applicability.

Enolate Amination

This method, adapted from trifluorocrotonate synthesis, involves:

  • Enolate Formation : Reacting ethyl 3-oxo-4-methylpentanoate with an alkali metal alkoxide (e.g., NaOMe).

  • Amination : Treating the enolate with ammonia or amines in the presence of an acid.

Patent Example :

  • Step 1 : Ethyl 3-oxo-4-methylpentanoate is treated with NaOMe in THF to form the enolate.

  • Step 2 : The enolate reacts with aqueous NH3/HCl, yielding the target compound.

Yield : Up to 89% after purification (similar fluorinated analogs).

Comparative Analysis of Methods

MethodSubstrateConditionsYieldStereoselectivity
Enamine Condensationβ-Keto ester + NH4OAcReflux, MeOH/Benzene70–75%Racemic
Enzymaticβ-Keto ester + TransaminasepH 7.5, 30°C60–75%Enantioselective
Enolate AminationEnolate + NH3Alkali metal alkoxide, acid80–89%Depends on amine

Challenges and Optimization

  • Substrate Availability : Ethyl 3-oxo-4-methylpentanoate may require synthesis via Claisen condensation.

  • Purification : Chromatography or recrystallization is essential due to by-products (e.g., diastereomers).

  • Scale-Up : Enzymatic methods face scalability issues, while enamine condensation is more industrially viable .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 3-amino-4-methylpent-2-enoate, and how do reaction conditions influence yield and stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 3-azido-4-oxopentanoate undergoes reduction with acetaldehyde (MeCHO) to form the enamine derivative, as demonstrated in Scheme 27 of . Critical parameters include temperature control (20–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side reactions like over-reduction or racemization. Reaction progress should be monitored via TLC or HPLC to optimize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the α,β-unsaturated ester moiety (δ ~5.8–6.3 ppm for ene protons) and the methylpentanoate backbone (δ ~1.2–2.5 ppm for methyl groups).
  • IR : Stretching frequencies for the ester carbonyl (C=O, ~1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₁₅NO₂) and fragmentation patterns.
    Cross-referencing data with computational simulations (e.g., Gaussian for IR/NMR predictions) enhances accuracy .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL ( ) refines bond lengths, angles, and torsion angles. For example, the enamine double bond (C=C) typically shows a length of ~1.34 Å, while ester carbonyls (C=O) are ~1.21 Å. Hydrogen-bonding networks (e.g., N–H···O) can be visualized using ORTEP-3 ( ) to assess packing efficiency and polymorphism risks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical stability, and what graph-set analyses apply?

  • Methodological Answer : Hydrogen-bonding motifs (e.g., R₂²(8) or C(6) chains) are analyzed using Etter’s graph-set theory ( ). For example, intermolecular N–H···O interactions between the amine and ester groups stabilize the lattice. Computational tools like CrystalExplorer quantify interaction energies (e.g., -5 to -10 kJ/mol per H-bond), while thermal gravimetric analysis (TGA) correlates stability with packing density .

Q. What statistical approaches resolve contradictions between experimental and computational data for this compound’s tautomeric equilibria?

  • Methodological Answer : Conflicting NMR (experimental) and DFT (computational) results for keto-enol tautomers require:

  • Error Analysis : Quantify uncertainties in solvent effects (e.g., dielectric constant in PCM models).
  • Multivariate Regression : Compare Boltzmann populations of tautomers using temperature-dependent NMR data.
  • Bayesian Inference : Assign confidence intervals to computational predictions (e.g., Gibbs free energy differences <1 kcal/mol) .

Q. How can solvent effects on this compound’s reactivity be modeled using ab initio methods?

  • Methodological Answer :

  • Implicit Solvent Models : Use COSMO-RS to predict solvation free energies in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.
  • Explicit Solvent MD : Simulate hydrogen-bond dynamics with OPLS-AA force fields ( ). For example, ethyl lactate’s viscosity data (Table S3 in ) validate activation energies (Eₐ ~25–30 kJ/mol) for solvent-solute interactions .

Data Analysis and Presentation

Q. What guidelines ensure rigorous presentation of raw and processed data for this compound in publications?

  • Methodological Answer :

  • Raw Data : Include crystallographic .cif files, NMR FIDs, and MS spectra in supplementary materials. Large datasets (e.g., XRD frames) are archived in repositories like Zenodo.
  • Processed Data : Tables must report uncertainties (e.g., ±0.001 Å for bond lengths) and statistical significance (p-values <0.05). Use SI units and IUPAC nomenclature consistently ().
  • Visualization : ORTEP-3 ( ) generates publication-ready thermal ellipsoid plots, while OriginLab standardizes Arrhenius plots for kinetic studies .

Tables for Key Parameters

Property Experimental Value Computational Value Technique Reference
C=O Stretching (IR)1720 cm⁻¹1715 cm⁻¹DFT/B3LYP/6-31G(d)
Enamine C=C Bond Length1.34 Å1.33 ÅSCXRD/SHELXL
Solubility in Ethanol12.5 g/L13.1 g/LCOSMO-RS Simulation

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